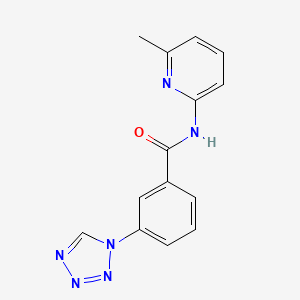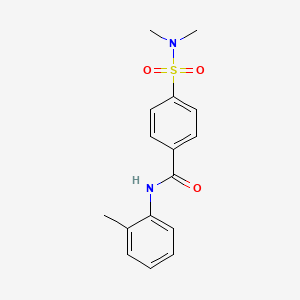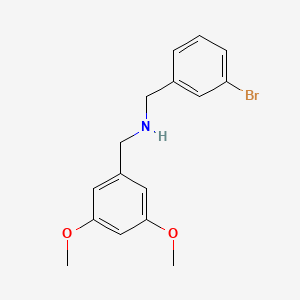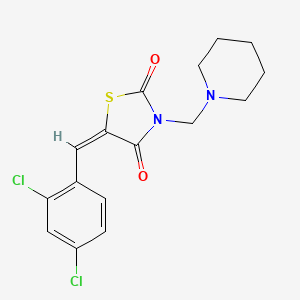
N-(6-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a chemical compound with the molecular formula C14H12N6O It is known for its unique structure, which includes a pyridine ring, a tetrazole ring, and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 6-methylpyridine, undergoes nitration to form 6-methyl-2-nitropyridine.
Reduction: The nitro group is reduced to an amine group, resulting in 6-methyl-2-aminopyridine.
Tetrazole Formation: The amine group reacts with sodium azide and triethyl orthoformate to form the tetrazole ring.
Benzamide Formation: The tetrazole derivative is then coupled with 3-bromobenzoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Aplicaciones Científicas De Investigación
N-(6-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-(6-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with proteins and enzymes in a similar manner.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide
- N-(6-methylpyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide
Uniqueness
N-(6-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the position of the tetrazole ring on the benzamide group. This positional difference can significantly impact the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-10-4-2-7-13(16-10)17-14(21)11-5-3-6-12(8-11)20-9-15-18-19-20/h2-9H,1H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDUKNVMFPBVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide](/img/structure/B6065176.png)

![3-(4-chlorophenyl)-7-(dimethylamino)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6065179.png)
![1-(3-{[{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}phenyl)ethanone](/img/structure/B6065181.png)

![6-hexyl-7-hydroxy-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B6065200.png)
![N-[5-(2-Hydroxyethyl)-1,3,5-triazinan-2-ylidene]methanesulfonamide](/img/structure/B6065214.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-phenyl-N-(3-pyridinylmethyl)propanamide](/img/structure/B6065220.png)
![2-ethoxyethyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate](/img/structure/B6065228.png)
![N-methyl-1-[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B6065232.png)
![1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea](/img/structure/B6065245.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[4-(methylthio)benzyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6065252.png)

![N-[5-[(2-chlorophenyl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B6065259.png)
